![molecular formula C9H6F3NO3 B094904 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid CAS No. 19165-29-8](/img/structure/B94904.png)

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

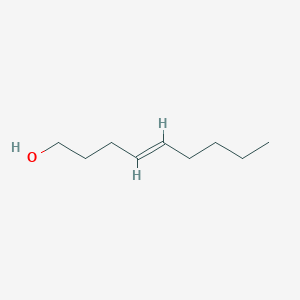

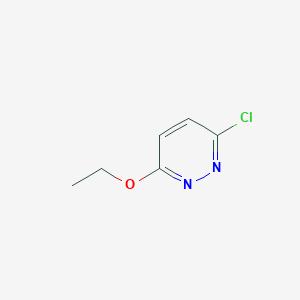

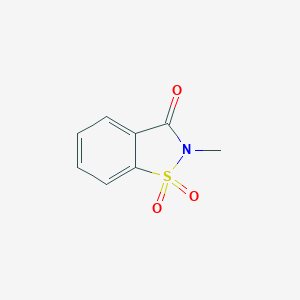

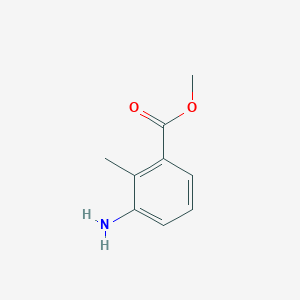

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is an organic compound with the empirical formula C9H6F3NO3 . It is a solid substance and is used as a building block in organic synthesis .

Molecular Structure Analysis

The molecular weight of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is 233.14 . The SMILES string representation of the molecule isOC(=O)c1ccccc1NC(=O)C(F)(F)F . Physical And Chemical Properties Analysis

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

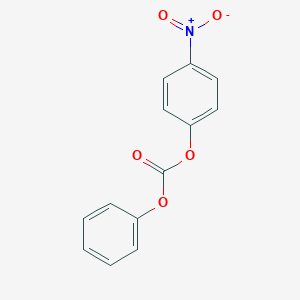

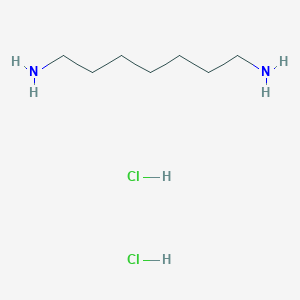

Organic Synthesis

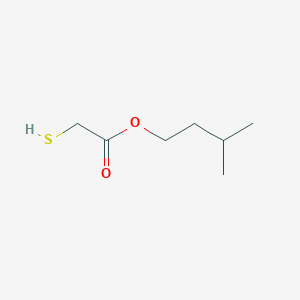

The trifluoroacetylation reaction in organic synthesis is important for the construction of trifluoroacetylated compounds . It’s commonly employed for the protection of functional groups such as amines, alcohols, and thiols . This can be a useful tool for the further introduction of a trifluoroacetyl group into an organic molecule .

Synthesis of Trifluoromethylated Compounds

The trifluoroacetylation reaction is used in the synthesis of trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles, and pyrimidines .

Selective Trifluoroacetylation

The 2-amino-2-phenylethanol molecule, which contains both an amino and a hydroxyl group, is selectively trifluoroacetylated at the amino group . This shows the selectivity of trifluoroacetylation reagents .

Inhibition of Feeding Behaviors

Some compounds, such as sulfide 14 and N-trifluoroacetyl sulfilimine 15a, which have undergone trifluoroacetylation, have shown good activities with high inhibition of feeding behaviors .

RNA Solid-Phase Synthesis

A robust synthetic route to a 2′-amino-2′-deoxyadenosine phosphoramidite building block for automated RNA solid-phase synthesis has been presented . The accessible 2′-amino-modified RNA finds applications in the evaluation of hydrogen-bond networks in folded RNA, such as riboswitches or ribozymes .

Bioorganic Chemistry

Trifluoroacetylation has become an important and common method for the protection or activation of functional groups in organic and bioorganic chemistry . For example, the trifluoroacetamide group is one of the more useful amides because of the ease of its removal under mildly basic conditions .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501, which advise on measures to take for personal safety, environmental safety, and in case of accidental ingestion .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, potentially elucidating the mechanisms underlying several diseases and guiding the development of new therapeutic targets .

Mode of Action

It’s plausible that the compound interacts with its targets, leading to changes at the molecular level

Biochemical Pathways

Similar compounds have been shown to inhibit specific cancer-related enzymes and pathways, potentially slowing down tumor growth and inducing apoptosis in cancer cells .

Result of Action

Similar compounds have been known to reduce inflammation and provide relief for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid . These factors could include temperature, pH, and the presence of other compounds.

Eigenschaften

IUPAC Name |

2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZKSSYOKYWMRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292662 |

Source

|

| Record name | 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid | |

CAS RN |

19165-29-8 |

Source

|

| Record name | NSC84505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)